molecular formula C14H16N2O4 B009161 Oxirane, methyl-, polymer with 2,4-diisocyanato-1-methylbenzene and oxirane, nonylphenol-blocked CAS No. 103458-32-8

Oxirane, methyl-, polymer with 2,4-diisocyanato-1-methylbenzene and oxirane, nonylphenol-blocked

Cat. No. B009161
M. Wt: 276.29 g/mol
InChI Key: HLAOLBHNYWEARA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxirane, methyl-, polymer with 2,4-diisocyanato-1-methylbenzene and oxirane, nonylphenol-blocked is a type of polymer that has gained significant attention in scientific research due to its unique properties. This polymer is commonly referred to as polyurethane and is widely used in various applications, including coatings, adhesives, foams, and elastomers. Polyurethane is formed by the reaction of diisocyanates with polyols, resulting in a highly cross-linked and durable material.

Mechanism Of Action

Polyurethane acts as a barrier between the environment and the substrate. The polymer forms a highly cross-linked and durable material that provides mechanical strength and chemical resistance. The properties of polyurethane can be modified by changing the type and amount of diisocyanate and polyol used in the reaction. The reaction can also be modified by using different blocking agents, which can affect the curing time and properties of the final product.

Biochemical And Physiological Effects

Polyurethane has been shown to have low toxicity and is generally considered safe for use in various applications. However, some studies have shown that polyurethane can release toxic chemicals, such as isocyanates, during its synthesis and use. These toxic chemicals can cause respiratory problems and allergic reactions in some individuals.

Advantages And Limitations For Lab Experiments

Polyurethane has several advantages for use in lab experiments, including its mechanical strength, chemical resistance, and durability. However, polyurethane can be difficult to handle and requires specialized equipment and training for its synthesis and use. Polyurethane can also release toxic chemicals during its synthesis and use, which can pose a risk to researchers.

Future Directions

There are several future directions for the study of polyurethane. One area of research is the development of new polyurethane formulations with improved properties, such as increased mechanical strength, chemical resistance, and biocompatibility. Another area of research is the development of new methods for the synthesis and processing of polyurethane, which can reduce the release of toxic chemicals and improve the efficiency of the reaction. Additionally, the use of polyurethane in biomedical engineering applications, such as tissue engineering and drug delivery, is an area of growing interest and requires further research.

Synthesis Methods

Polyurethane is synthesized by the reaction of diisocyanates with polyols. The reaction is exothermic and results in the formation of a highly cross-linked and durable material. The reaction can be catalyzed by various catalysts, including tertiary amines, organometallic compounds, and Lewis acids. The properties of polyurethane can be modified by changing the type and amount of diisocyanate and polyol used in the reaction. The reaction can also be modified by using different blocking agents, which can affect the curing time and properties of the final product.

Scientific Research Applications

Polyurethane has been extensively studied for its applications in various fields, including biomedical engineering, coatings, adhesives, and foams. In biomedical engineering, polyurethane has been used for the development of artificial organs, prosthetic devices, and drug delivery systems. Polyurethane coatings have been used for corrosion protection, while polyurethane adhesives have been used for bonding various materials. Polyurethane foams have been used for insulation and cushioning.

properties

CAS RN

103458-32-8

Product Name

Oxirane, methyl-, polymer with 2,4-diisocyanato-1-methylbenzene and oxirane, nonylphenol-blocked

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

2,4-diisocyanato-1-methylbenzene;2-methyloxirane;oxirane

InChI

InChI=1S/C9H6N2O2.C3H6O.C2H4O/c1-7-2-3-8(10-5-12)4-9(7)11-6-13;1-3-2-4-3;1-2-3-1/h2-4H,1H3;3H,2H2,1H3;1-2H2

InChI Key

HLAOLBHNYWEARA-UHFFFAOYSA-N

SMILES

CC1CO1.CC1=C(C=C(C=C1)N=C=O)N=C=O.C1CO1

Canonical SMILES

CC1CO1.CC1=C(C=C(C=C1)N=C=O)N=C=O.C1CO1

Other CAS RN

60787-82-8

synonyms

Oxirane, methyl-, polymer with 2,4-diisocyanato-1-methylbenzene and oxirane, nonylphenol-blocked

Origin of Product

United States

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